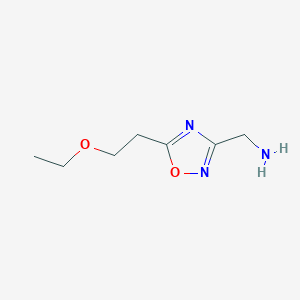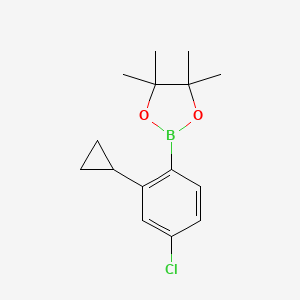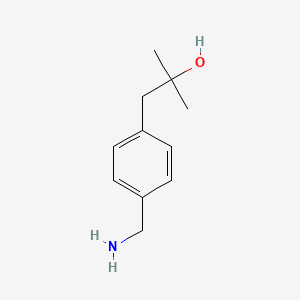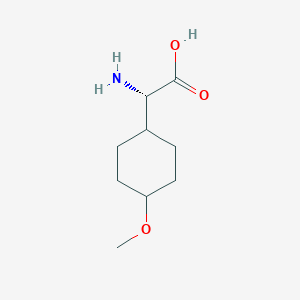
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethoxyethyl side chain.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(2-Propoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(2-Butoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific ethoxyethyl side chain, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with tailored properties.
Propriétés
Formule moléculaire |
C7H13N3O2 |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
[5-(2-ethoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C7H13N3O2/c1-2-11-4-3-7-9-6(5-8)10-12-7/h2-5,8H2,1H3 |
Clé InChI |
FNJSNVURFQBFGN-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC1=NC(=NO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)

